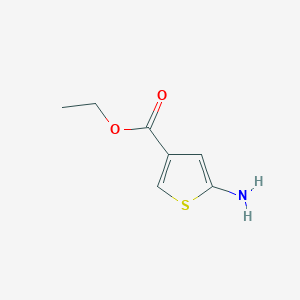

Ethyl 5-aminothiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-aminothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEROGMCPEQLOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Functionalization of Ethyl 5 Aminothiophene 3 Carboxylate

Chemical Transformations Involving the Amino Group

The amino group at the 5-position of the thiophene (B33073) ring is a key site for functionalization. Its nucleophilic character allows it to participate in a variety of reactions, leading to the synthesis of diverse derivatives.

The amino group of aminothiophene derivatives readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction leads to the formation of the corresponding N-acylthiophenes or amides. For instance, the acylation of a related compound, ethyl 3-amino-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate, with acetyl chloride in n-butanol under microwave irradiation, affords the corresponding ethyl 3-acetamido derivative. nih.gov This demonstrates the general reactivity of the amino group in aminothiophene systems towards acylation.

The reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. A base is often added to neutralize the hydrogen halide byproduct formed when using acyl halides.

| Reactant | Acylating Agent | Conditions | Product | Reference |

| Ethyl 3-amino-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate | Acetyl chloride | n-Butanol, Microwave irradiation (140 °C, 5 min) | Ethyl 3-acetamido-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate | nih.gov |

The primary amino group of ethyl 5-aminothiophene-3-carboxylate can condense with aldehydes and ketones to form Schiff bases or imines. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine.

While specific examples for this compound are not prevalent in the literature, the formation of Schiff bases from various other ethyl aminothiophene-carboxylate isomers is well-documented. For example, several ethyl 2-aminothiophene-3-carboxylate derivatives react with salicylaldehyde (B1680747) in the presence of sulfuric acid in ethanol (B145695) to produce the corresponding Schiff bases in good yields. asianpubs.org This reaction underscores the general capability of the amino group on the thiophene ring to participate in imine formation.

| Aminothiophene Derivative | Aldehyde/Ketone | Conditions | Product Type | Reference |

| Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Salicylaldehyde | Ethanol, H₂SO₄ (cat.), reflux | Schiff Base | asianpubs.org |

| Ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate | Salicylaldehyde | Ethanol, H₂SO₄ (cat.), reflux | Schiff Base | asianpubs.org |

The amino group on the thiophene ring can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the aminothiophene with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid at low temperatures (0–5 °C).

The resulting diazonium salt is a valuable intermediate in organic synthesis. It can undergo a variety of transformations, most notably azo coupling reactions. In an azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. These azo compounds are often highly colored and are used as dyes. nih.gov

The general procedure for the synthesis of azo dyes from aminothiophenes involves the initial formation of the diazonium salt, which is then added to a solution of the coupling component. nih.gov The reactivity of the diazonium salt and the position of coupling on the aromatic partner are influenced by the substituents on both rings and the reaction pH.

While the amino group itself is a nucleophile, the thiophene ring in this compound is generally electron-rich, making it less susceptible to nucleophilic aromatic substitution. However, under certain conditions, particularly if the ring is activated by strongly electron-withdrawing groups, such reactions may be possible. More commonly, the amino group can act as a directing group in electrophilic aromatic substitution reactions.

In the context of nucleophilic substitution, the amino group can be transformed into a better leaving group. For example, the diazonium group formed via diazotization is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions, although this is less common for thiophene rings compared to benzene (B151609) rings.

Modifications and Derivatization of the Ester Moiety

The ethyl carboxylate group at the 3-position offers another site for chemical modification, primarily through reactions involving the carbonyl group.

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method. operachem.com This process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol to ensure solubility. operachem.com

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the ethoxide ion and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. operachem.com

A general procedure for saponification involves dissolving the ester in a mixture of methanol and an aqueous solution of sodium hydroxide and refluxing the mixture. operachem.com After the reaction is complete, the mixture is typically worked up by removing the alcohol, washing with an organic solvent to remove any unreacted ester, and then acidifying the aqueous layer to precipitate the carboxylic acid. operachem.com

Transesterification Processes

The ethyl ester group of this compound can be readily converted into other esters through transesterification. This process involves reacting the ethyl ester with a different alcohol, typically in the presence of an acid or base catalyst, or specialized organometallic catalysts, to exchange the ethoxy group for a different alkoxy group.

This reaction is valuable for modifying the solubility, steric properties, and reactivity of the molecule. For example, converting the ethyl ester to a methyl or tert-butyl ester can be achieved under appropriate conditions. Scandium(III) triflate (Sc(OTf)₃) is an effective catalyst for direct transesterification in boiling alcohols, allowing for the preparation of methyl, isopropyl, and allyl esters in high yields. organic-chemistry.org Alternatively, silica (B1680970) chloride can serve as an efficient heterogeneous catalyst for this transformation. organic-chemistry.org The choice of catalyst and reaction conditions depends on the desired ester and the tolerance of other functional groups in the molecule.

Table 1: Examples of Catalysts and Conditions for Transesterification

| Catalyst | Alcohol (R-OH) | Conditions | Product |

|---|---|---|---|

| Sc(OTf)₃ | Methanol | Reflux | Mthis compound |

| K₂HPO₄ | Methanol | Mild | Mthis compound |

| Silica Chloride | Propan-2-ol | Varies | Isopropyl 5-aminothiophene-3-carboxylate |

Conversion to Hydrazides and Subsequent Cyclizations

The ester functionality of this compound can be transformed into a carbohydrazide (B1668358) group by reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), a process known as hydrazinolysis. researchgate.net This reaction typically proceeds by heating the ester in a solvent like ethanol with an excess of hydrazine hydrate. The resulting product, 5-aminothiophene-3-carbohydrazide, is a key intermediate for synthesizing various heterocyclic systems.

The carbohydrazide moiety is highly nucleophilic and can undergo a variety of cyclization reactions. For instance, treatment of the hydrazide with carbon disulfide (CS₂) can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring system. researchgate.net Similarly, reaction with isothiocyanates (R-NCS) can yield substituted 1,2,4-triazole (B32235) derivatives. researchgate.net These reactions demonstrate the utility of the hydrazide as a precursor for constructing fused five-membered azole rings.

Table 2: Cyclization Reactions of 5-Aminothiophene-3-carbohydrazide

| Reagent | Resulting Heterocycle | Fused System Class |

|---|---|---|

| Carbon Disulfide (CS₂) | Oxadiazole | Thieno-fused Oxadiazole |

| Phenyl isothiocyanate (PhNCS) | Triazole | Thieno-fused Triazole |

Cyclization Reactions for Fused Heterocyclic Systems

The construction of fused rings onto the thiophene core of this compound is a primary application of this synthon. The relative positions of the amino and ester groups are critical in determining the types of fused systems that can be formed and the strategies required for their synthesis.

Synthesis of Thienopyridines and Isomers

The synthesis of thienopyridines from this compound is not as direct as from its 2-amino isomer due to the meta orientation of the reactive groups. Direct cyclizations like the Friedländer annulation are not feasible. However, multi-step synthetic routes can be employed. One such strategy involves the conversion of the ester to a hydrazide, followed by a hydrazide-alkyne ring closure transformation, which has been shown to be an effective method for creating thieno[3,2-c]pyridinone cores. researchgate.net This approach requires initial functionalization of the thiophene ring to introduce an alkyne group before the hydrazinolysis and final cyclization step.

Formation of Thienopyrimidines

Thienopyrimidines, particularly the thieno[2,3-d]pyrimidine (B153573) isomer, are a significant class of heterocyclic compounds. Their synthesis almost exclusively relies on 2-aminothiophene precursors where the amino group is adjacent to a cyano, ester, or amide group. ekb.egsemanticscholar.orgtubitak.gov.tr This ortho relationship is essential for the cyclization reactions with reagents like formamide, isocyanates, or isothiocyanates to form the pyrimidine (B1678525) ring. ekb.egencyclopedia.pub

Given that this compound lacks this required ortho arrangement, it is not a suitable starting material for the direct, one-pot synthesis of the common thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine (B1254671) systems. researchgate.net The synthesis of a thieno[3,4-d]pyrimidine (B1628787) fused system would require extensive pre-functionalization of the C4 position of the thiophene ring.

Derivatization to Thiazoles and Thiadiazoles

The 5-amino group can serve as a handle for the construction of fused thiazole (B1198619) rings. A plausible route involves the reaction of this compound with an isothiocyanate to form the corresponding N-(3-(ethoxycarbonyl)thiophen-5-yl)thiourea. Subsequent intramolecular oxidative cyclization, potentially using a reagent like bromine or N-bromosuccinimide (NBS), could theoretically lead to the formation of a fused 2-aminothiazole (B372263) ring, resulting in a thieno[3,4-d]thiazole derivative. nih.gov

Furthermore, the 5-amino group can be diazotized to form a diazonium salt. This highly reactive intermediate can then be used in reactions to construct fused thiadiazole rings, among other heterocycles.

Construction of other Fused Azoles and Aza-heterocycles

Beyond the systems mentioned, this compound is a precursor to other fused nitrogen-containing heterocycles, primarily through the intermediacy of its corresponding carbohydrazide. As discussed previously (Section 3.2.3), 5-aminothiophene-3-carbohydrazide can be cyclized to form fused 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net

Another synthetic strategy involves the diazotization of the 5-amino group, followed by coupling with compounds containing active methylene (B1212753) groups. This can lead to the formation of fused pyridazine (B1198779) systems, creating thieno[3,4-d]pyridazines. This type of reaction has been demonstrated with analogous tetrahydrobenzothiophene derivatives, where a diazo intermediate reacts with reagents like ethyl acetoacetate (B1235776) to form hydrazones that are subsequently cyclized. researchgate.net Similarly, the 5-amino group can participate in cyclocondensation reactions with appropriate reagents to build other fused aza-heterocycles. For example, reaction with 1H- ekb.egencyclopedia.pubnih.govtriazole-5-diazonium nitrate (B79036) has been used to synthesize fused triazolotriazine systems from related enaminone derivatives of thiophenes. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) on Halogenated Derivatives

The functionalization of the thiophene ring of this compound can be significantly expanded through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To enable these transformations, the thiophene core must first be halogenated, typically at the C2 or C4 positions, to introduce a reactive handle for the coupling process.

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of halogenated this compound, this reaction would introduce an alkynyl substituent onto the thiophene ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

While specific examples for this compound are not prevalent in the literature, the general applicability of the Sonogashira coupling to thiophene systems is well-established. For a hypothetical Sonogashira reaction on a 2-bromo derivative of this compound, the expected transformation would be as follows:

Table 1: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| Ethyl 2-bromo-5-aminothiophene-3-carboxylate | Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine (B128534) | Ethyl 5-amino-2-(phenylethynyl)thiophene-3-carboxylate |

This reaction would proceed via a catalytic cycle involving oxidative addition of the brominated thiophene to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to yield the final product and regenerate the catalyst.

Suzuki Coupling:

The Suzuki coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide or triflate. This reaction is widely used to construct biaryl systems.

The application of Suzuki coupling to brominated thiophene derivatives has been successfully demonstrated. For instance, the coupling of 5-bromothiophene-2-carboxylic acid derivatives with various arylboronic acids proceeds in good yields. nih.gov This suggests that halogenated derivatives of this compound would be suitable substrates for Suzuki coupling reactions.

Table 2: Representative Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Ethyl 4-bromo-5-aminothiophene-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Ethyl 5-amino-4-phenylthiophene-3-carboxylate |

The Suzuki coupling is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Regioselectivity and Site-Specific Functionalization

The regioselectivity of functionalization is a critical aspect of the chemistry of substituted thiophenes like this compound. The existing amino and carboxylate groups on the ring direct the position of subsequent chemical modifications.

The electron-donating amino group at the C5 position and the electron-withdrawing ethyl carboxylate group at the C3 position exert opposing electronic effects, influencing the reactivity of the available C2 and C4 positions. The amino group activates the ring towards electrophilic substitution, primarily at the ortho (C4) and para (C2) positions. Conversely, the carboxylate group deactivates the ring.

Directed Metalation:

One powerful strategy for achieving site-specific functionalization is directed ortho-metalation (DoM). In this approach, a directing group guides the deprotonation of a nearby C-H bond by a strong base, typically an organolithium reagent. While the ester group itself is not a strong directing group, the amino group, after suitable protection (e.g., as a pivaloyl or carbamate (B1207046) group), can direct lithiation to the adjacent C4 position. Subsequent quenching of the resulting lithiated species with an electrophile allows for the introduction of a wide range of functional groups at this specific site.

For instance, studies on similar thiophene carboxamides have shown that an amide group can direct lithiation to the C3 position. mdpi.com This highlights the potential to control the site of functionalization by choosing the appropriate directing group.

Halogenation:

Electrophilic halogenation of this compound is expected to be influenced by the activating effect of the amino group. Bromination, for example, would likely occur preferentially at the C2 or C4 position. The precise outcome may depend on the reaction conditions and the specific halogenating agent used. Selective halogenation is crucial as it provides the necessary precursors for the palladium-catalyzed cross-coupling reactions discussed previously.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data is essential for the unambiguous assignment of the molecular structure of Ethyl 5-aminothiophene-3-carboxylate. This includes the chemical shifts of protons and carbons, as well as their correlations.

Proton (¹H) NMR Chemical Shift Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic protons on the thiophene (B33073) ring, the amine (NH₂) protons, and the protons of the ethyl ester group of the title compound, are not available in the reviewed sources.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum, which would provide the chemical shifts for each unique carbon atom in this compound, including the carbons of the thiophene ring, the carbonyl carbon, and the ethyl group carbons, could not be found in the literature search.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Information from 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is critical for confirming the connectivity of protons and carbons within the molecule. No such studies or data sets for this compound were identified.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Specific FTIR data, which would show the characteristic vibrational frequencies (in cm⁻¹) for the N-H stretches of the amine group, the C=O stretch of the ester, C-N, C-S, and other relevant bonds in this compound, was not found.

Raman Spectroscopy

No applicable data on the Raman spectroscopy of this compound or its derivatives was discovered during the search.

Due to the absence of primary spectral data for this compound, the creation of data tables and a detailed discussion of its structural elucidation as requested is not possible.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy provides insights into the conjugated π-system of the molecule, which involves the thiophene ring, the amino group, and the carboxylate group.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules. For conjugated systems like aminothiophene esters, absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

In studies of similar conjugated azomethines end-capped with amino-thiophene dicarboxylic acid diethyl ester, the photophysical properties were investigated using UV-Vis spectroscopy in various solvents. mdpi.com These related compounds exhibit absorption maxima that are influenced by the polarity of the solvent. mdpi.com The electronic spectra of these molecules typically show distinct absorption bands corresponding to π→π* and n→π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the molecular structure and the surrounding environment. mdpi.com For instance, an increase in solvent polarity can lead to a bathochromic (red) shift of the absorption maximum. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict and interpret the electronic absorption spectra of molecules. It allows for the calculation of excited state energies, which correspond to the absorption bands observed in UV-Vis spectroscopy.

For related thiophene-based structures, TD-DFT calculations have been used to understand their photophysical properties. mdpi.com Such calculations help in assigning the observed electronic transitions and understanding the nature of the molecular orbitals involved, such as the HOMO-LUMO gap. mdpi.com For example, in a computational study on methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to infer its chemical reactivity and kinetic stability. mdpi.com These theoretical predictions are crucial for corroborating experimental UV-Vis data and providing a deeper understanding of the molecule's electronic behavior.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. The nominal molecular weight of this compound is approximately 185.24 g/mol .

In Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, the molecule is typically observed as a protonated molecular ion [M+H]⁺. For the closely related compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, the ESI-MS analysis revealed the [M+H]⁺ ion at m/z 186.15, confirming its molecular weight of 185.05. iucr.orgiucr.org

Under harder ionization conditions, such as Electron Impact (EI), the molecular ion undergoes fragmentation. The fragmentation of aminothiophene derivatives is influenced by the substituents on the thiophene ring. arkat-usa.org For esters, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org Therefore, a likely fragmentation for this compound would involve the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement if structurally possible.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the searched literature, extensive data exists for several closely related analogs, which provides a strong basis for understanding its expected solid-state characteristics.

Studies on compounds like Ethyl 2-amino-4-methylthiophene-3-carboxylate and Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reveal key structural features that are likely to be shared. iucr.orgnih.govnih.gov In these structures, the thiophene ring and the ethoxycarbonyl group are nearly coplanar. For example, in Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the dihedral angle between the mean planes of the thiophene ring and the ethoxycarbonyl group is just 0.68°. nih.gov This planarity suggests a high degree of conjugation across the molecule.

A common feature in these crystal structures is the presence of an intramolecular N—H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester. mdpi.comnih.gov This interaction forms a stable six-membered ring motif, often denoted as an S(6) ring. nih.govresearchgate.net Furthermore, molecules in the crystal lattice are often linked by intermolecular hydrogen bonds, forming chains or more complex networks. nih.gov

The table below summarizes crystallographic data for several analogous aminothiophene carboxylate derivatives.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C₉H₁₃NO₂S | Monoclinic | P2₁/c | a = 7.9487(2) Å b = 9.8939(3) Å c = 13.4348(4) Å β = 106.143(2)° | nih.gov |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | C₁₀H₁₃NO₃S | Monoclinic | P2₁/c | a = 7.5397(3) Å b = 8.4514(3) Å c = 16.7058(6) Å β = 94.465(1)° | nih.gov |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C₈H₁₁NO₂S | Triclinic | P1 | a = 7.664(3) Å b = 9.876(3) Å c = 13.064(4) Å α = 85.39(2)°, β = 80.05(3)°, γ = 72.84(3)° | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No specific studies detailing the geometry optimization or electronic structure analysis of Ethyl 5-aminothiophene-3-carboxylate using Density Functional Theory (DFT) were found. For analogous molecules, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or def-2TZVP), are standard for determining the most stable conformation (optimized geometry) and for subsequent analysis of the electronic properties. Such calculations would provide precise bond lengths, bond angles, and dihedral angles for the title compound in its ground state.

Ab Initio Methods (If applicable)

Information regarding the application of Ab Initio methods for the computational study of this compound is not available in the retrieved sources.

Electronic Properties Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Gaps

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap for this compound have not been reported in the available literature. In related molecules, the HOMO-LUMO gap is a critical parameter used to assess chemical reactivity and kinetic stability. For example, a study on a different thiophene (B33073) derivative, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, calculated a HOMO-LUMO energy gap of 3.919 eV, indicating its relative reactivity. A similar analysis for this compound would reveal the distribution of electron density in these frontier orbitals, highlighting the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

There are no available NBO analysis results for this compound. NBO analysis is a powerful tool for understanding delocalization effects and intramolecular charge transfer by examining donor-acceptor interactions between filled and vacant orbitals. This analysis quantifies the stabilization energies associated with these interactions, providing insight into the nature of chemical bonds and resonance within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the searched literature. MEP analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. In studies of similar compounds, MEP maps typically show negative potential (red regions) around electronegative atoms like oxygen and nitrogen, identifying them as sites for electrophilic attack, while positive potential (blue regions) is found around hydrogen atoms.

Due to the highly specific and technical nature of the requested information regarding "this compound," and the absence of comprehensive computational and theoretical studies for this exact compound in the provided search results, a detailed and scientifically accurate article that strictly adheres to the requested outline cannot be generated at this time. The available data pertains to related, but distinct, thiophene derivatives and does not provide the specific quantitative and qualitative results required for the sections on Electron Localization Function (ELF) Diagrams, Fukui Function Analysis, Vibrational Frequency Calculations and Potential Energy Distribution (PED), Hirshfeld Surface Analysis, Non-Covalent Interaction (NCI) Analysis, and Molecular Docking and Dynamics Simulations for this compound.

Applications in Organic Synthesis As a Versatile Building Block

Precursor for Complex Heterocyclic Scaffolds

One of the most significant applications of Ethyl 5-aminothiophene-3-carboxylate is its use as a starting material for the synthesis of fused heterocyclic systems, particularly thienopyrimidines. nih.gov The amino and ester groups are perfectly positioned to undergo cyclocondensation reactions with various single-carbon and nitrogen-containing reagents to construct the pyrimidine (B1678525) ring fused to the thiophene (B33073) core.

Researchers have extensively used derivatives of aminothiophene carboxylates to prepare thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines. researchgate.netnih.gov These scaffolds are of significant interest due to their presence in a range of biologically relevant molecules. The synthesis often involves reacting the aminothiophene with reagents like formamide, formic acid, or isothiocyanates to build the fused ring system. For instance, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a closely related analogue, is particularly useful for synthesizing thienopyrimidine derivatives. nih.gov The general synthetic utility extends to creating a variety of substituted thienopyrimidines by choosing different starting ketones in the initial Gewald thiophene synthesis. researchgate.netasianpubs.org

Beyond thienopyrimidines, this building block is also a precursor to other complex heterocycles. For example, it can be used to synthesize thiophene-substituted oxazoles, which themselves are important heterocyclic motifs. cbccollege.inresearchgate.net The versatility of the aminothiophene core allows for the construction of a multitude of fused and substituted heterocyclic frameworks, making it a staple in synthetic medicinal chemistry. researchgate.netnih.gov

| Precursor Type | Resulting Heterocyclic Scaffold | Key Reaction Type | Reference |

|---|---|---|---|

| Ethyl 2-aminothiophene-3-carboxylate derivatives | Thieno[2,3-d]pyrimidines | Cyclocondensation | researchgate.net |

| Ethyl 2-aminothiophene-3-carboxylate derivatives | Thieno[3,2-d]pyrimidines | Cyclocondensation | nih.gov |

| Ethyl 3-amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate | Thiophene-substituted Oxazoles | Cyclization | cbccollege.inresearchgate.net |

| Ethyl 2-aminothiophene-3-carboxylate | Thieno[3,2-c]pyridinones | Condensation-Cyclization | researchgate.net |

Role in Combinatorial Chemistry and Library Synthesis

The robust and versatile nature of reactions involving this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. researchgate.net Medicinal chemists utilize such building blocks to rapidly generate a large number of structurally diverse molecules for high-throughput screening. The ability to modify substituents on the thiophene ring (often dictated by the initial Gewald reaction components) and to subsequently elaborate the amino and ester functions allows for the creation of extensive libraries based on the aminothiophene core. researchgate.net

The synthesis of oxazole (B20620) derivatives from aminothiophene precursors serves as an example of creating diversity scaffolds for combinatorial chemistry. cbccollege.in By varying the reactants in the cyclization step, a library of diverse thiophene-oxazole hybrids can be produced. Such approaches are invaluable for drug discovery, enabling the exploration of vast chemical space to identify lead compounds. researchgate.netnih.gov

Intermediate for Agrochemistry Research

In the field of agrochemistry, 2-aminothiophene derivatives, including this compound, serve as key intermediates in the synthesis of molecules investigated for crop protection. asianpubs.orgmdpi.com These compounds provide a foundational scaffold for building more complex structures that may be evaluated as potential pesticides or herbicides. For example, the thiophene nucleus is a component of certain classes of fungicides and insecticides. nih.govnih.gov

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which are structurally related to commercial agrochemicals, highlights the utility of the aminothiophene core in this area. nih.gov Research focuses on using the aminothiophene intermediate to construct novel chemical entities whose properties can be fine-tuned by modifying the substituents on the thiophene and the attached amide fragments. The goal is to develop new, effective, and environmentally benign agrochemicals. mdpi.com

Utility in the Development of Advanced Materials

The applications of this compound extend beyond biological chemistry into the realm of materials science, where the thiophene unit is prized for its electronic properties.

Thiophene-based molecules are fundamental components of conducting polymers and organic semiconductors. cmu.eduresearchgate.net Polythiophenes and their derivatives are known for their electrical conductivity and are used in applications such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. This compound and its analogues can serve as monomers for the synthesis of functionalized polythiophenes.

The amino and carboxylate groups can be used to tune the electronic properties of the resulting polymer, such as its conductivity, solubility, and processability. nih.govrsc.org For instance, a related compound, ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate, is noted for its utility in the development of organic semiconductors and LEDs. The polymerization of thiophene-functionalized monomers provides a pathway to novel conductive materials with tailored properties for electronic applications. nih.gov

Historically, 2-aminothiophene derivatives have been important intermediates in the synthesis of dyes and pigments. asianpubs.org The amino group on the thiophene ring can be readily diazotized and then coupled with various aromatic compounds (couplers) to form intensely colored azo dyes. Thiophene-based azo dyes are particularly noted for producing brilliant blue to greenish-blue shades, which were historically difficult to achieve with more common benzene-based precursors. cbccollege.in The ester group on the ring can further modify the properties of the dye, such as its solubility and affinity for different fibers.

Design and Synthesis of Chemically Diverse Molecular Frameworks

Ultimately, the value of this compound lies in its capacity to serve as a launchpad for the creation of chemically diverse molecular frameworks. The well-established Gewald reaction provides access to a wide variety of substituted 2-aminothiophenes, which can then be used to construct an even greater diversity of subsequent products. researchgate.net

From fused polycyclic aromatic systems like thienopyridines to functional polymers for electronics, the compound's reactivity allows synthetic chemists to readily access complex and valuable molecular architectures. researchgate.netcmu.edu Its role as a key intermediate facilitates the exploration of structure-activity relationships in medicinal chemistry and the development of novel materials with unique physical and electronic properties. This versatility ensures that this compound and its derivatives will remain central to innovation in many areas of chemical science.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

| Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate |

| Ethyl 3-amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate |

| Formamide |

| Formic acid |

| Isothiocyanate |

| N-(thiophen-2-yl) nicotinamide |

| Boscalid |

Future Directions and Emerging Research Avenues for Ethyl 5 Aminothiophene 3 Carboxylate

Exploration of Novel Synthetic Pathways

The traditional synthesis of aminothiophenes, most notably the Gewald reaction, has been a cornerstone for decades. mdpi.comresearchgate.net However, current research is intensely focused on developing more efficient, sustainable, and versatile synthetic routes. Future explorations are centered on overcoming the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance. nih.gov

Emerging strategies include:

Multicomponent Reactions (MCRs): Beyond the Gewald reaction, new MCRs are being designed to construct highly substituted thiophenes in a single step. These reactions offer high atom economy and procedural simplicity, allowing for the rapid generation of molecular diversity. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation is a significant advancement, offering dramatically reduced reaction times and often improved yields compared to conventional heating methods. cbccollege.in This "green chemistry" approach is being increasingly adopted for the synthesis of thiophene (B33073) derivatives. cbccollege.in

Metal-Catalyzed Cyclizations: Organometallic catalysis presents a powerful tool for constructing the thiophene ring with high regioselectivity under mild conditions. bohrium.com Copper- and rhodium-catalyzed reactions, for instance, enable novel disconnections and the synthesis of previously inaccessible substitution patterns. bohrium.com

Flow Chemistry: Continuous flow synthesis is being explored to enhance the safety, scalability, and reproducibility of aminothiophene synthesis, moving away from traditional batch processing.

Table 1: Comparison of Synthetic Methodologies for Aminothiophene Derivatives

| Methodology | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Gewald Reaction | High convergence, readily available starting materials | Ketone, activated nitrile, sulfur, amine catalyst | researchgate.net |

| Microwave-Assisted | Rapid reaction times, improved yields, energy efficient | Microwave irradiation, often solvent-free | cbccollege.in |

| Metal-Catalysis | High regioselectivity, mild conditions, atom-economical | Copper, Rhodium, or Palladium catalysts | bohrium.com |

| MCRs | High atom economy, operational simplicity, diversity | One-pot combination of three or more reactants | researchgate.net |

Advanced Functionalization Strategies

Future research will heavily invest in developing sophisticated methods to functionalize the Ethyl 5-aminothiophene-3-carboxylate core. The goal is to fine-tune the molecule's electronic, steric, and physicochemical properties for specific applications, particularly in medicinal chemistry and materials science.

Key areas of development include:

C-H Functionalization: Direct C-H activation and functionalization of the thiophene ring is a rapidly evolving field. This approach avoids the need for pre-functionalized substrates (e.g., halogenated thiophenes), offering a more atom-economical route to introduce new substituents.

N-Acylation and N-Arylation: The amino group at the C5 position is a prime target for modification. Advanced catalytic methods are being developed for the precise N-acylation and N-arylation of the amino group, enabling the synthesis of diverse amides and arylamines which can modulate biological activity or material properties. easychair.org

Cross-Coupling Reactions: For derivatives like Ethyl 5-bromo-thiophene-3-carboxylate, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are being used to introduce complex aryl and alkynyl groups onto the thiophene scaffold. researchgate.netmdpi.com This strategy is crucial for building extended π-conjugated systems for electronic materials or creating complex pharmacophores. mdpi.com

Integration into Supramolecular Assemblies

The inherent hydrogen-bonding capabilities of this compound make it an excellent building block for supramolecular chemistry. The amino group (N-H) can act as a hydrogen bond donor, while the carboxylate's oxygen atoms (C=O) serve as acceptors. mdpi.com

Future research in this area will focus on:

Crystal Engineering: Systematically studying the crystal packing of derivatives to control solid-state properties. X-ray diffraction studies have revealed that molecules of this type can form intricate networks through intermolecular interactions. For instance, N-H···O hydrogen bonds can link molecules into infinite chains or dimers. nih.govresearchgate.netiucr.org

Self-Assembling Materials: Designing derivatives that can self-assemble into well-defined nanostructures like gels, liquid crystals, or vesicles for applications in drug delivery and organic electronics.

Host-Guest Chemistry: Utilizing the thiophene core as a recognition unit within larger macrocyclic hosts or as a guest molecule that can bind to specific receptors, driven by non-covalent interactions such as hydrogen bonding and C-H···π interactions. nih.govresearchgate.net

Table 2: Key Intermolecular Interactions in Aminothiophene Crystal Structures

| Interaction Type | Description | Resulting Motif | Reference |

|---|---|---|---|

| N-H···O | Hydrogen bond between the amino hydrogen and a carbonyl oxygen | Forms dimers and infinite wave-like chains | mdpi.comnih.govresearchgate.net |

| N-H···S | Hydrogen bond between the amino hydrogen and a thiophene sulfur | Contributes to dimer formation | iucr.org |

| C-H···π | Interaction between a C-H bond and the aromatic thiophene ring | Stabilizes overall crystal packing | nih.govresearchgate.net |

| Intramolecular N-H···O | Hydrogen bond between the amino hydrogen and its own ester oxygen | Generates a stable S(6) ring motif | mdpi.comresearchgate.net |

Theoretical Predictions for Untapped Reactivity

Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules before they are synthesized. For this compound, theoretical studies can unveil novel reactivity patterns and guide experimental design.

Emerging computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to map the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and reactivity. nih.gov

Electrostatic Potential (ESP) Mapping: ESP maps reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com This helps in designing selective functionalization reactions.

Reaction Pathway Modeling: Computational modeling can be used to simulate potential reaction mechanisms, calculate activation energies, and predict the most favorable pathways for novel transformations, saving significant experimental time and resources.

Synergistic Approaches between Synthesis and Computational Studies

The most powerful future direction lies in the tight integration of theoretical predictions with practical synthetic chemistry. This synergistic approach allows for a more rational and efficient discovery process, moving away from trial-and-error experimentation.

This integrated workflow typically involves:

Computational Design: Using tools like molecular docking to predict the binding affinity of virtual derivatives with a biological target (e.g., a protein receptor) or DFT to predict desired electronic properties. nih.govresearchgate.netresearchgate.net

Targeted Synthesis: Synthesizing only the most promising candidates identified in the computational screening phase. This focuses synthetic efforts where they are most likely to succeed.

Experimental Validation: Testing the synthesized compounds to validate the computational predictions. The experimental results then provide feedback to refine and improve the theoretical models for the next cycle of design.

This combination of in silico design and experimental validation is particularly prominent in drug discovery, where aminothiophene derivatives are designed as potential anticancer agents or receptor modulators. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-aminothiophene-3-carboxylate, and how is purity ensured?

- Methodology : A common synthesis involves reacting ethyl cyanoacetate with elemental sulfur and diethylamine in absolute ethanol under controlled temperatures (60–80°C). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity is confirmed via melting point analysis, thin-layer chromatography (TLC), and HPLC .

- Key Considerations : Reactant stoichiometry and temperature control are critical to minimize side products like thiophene oligomers.

Q. Which spectroscopic and crystallographic techniques are used for structural elucidation?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester, amine) and confirm substitution patterns on the thiophene ring .

- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refinement resolves bond lengths, angles, and molecular packing. For example, anisotropic refinement and riding hydrogen models are applied to minimize residuals .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the reactivity of this compound enable its use as a synthetic intermediate?

- Functional Group Reactivity :

- The amino group undergoes nucleophilic substitution (e.g., acylation, alkylation) to form amides or imines.

- The ester group is hydrolyzed to carboxylic acids under basic conditions or transesterified with alcohols .

- Applications : Used to synthesize thiophene-based heterocycles (e.g., fused pyridines, pyrroles) via cyclocondensation reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

- Methodology :

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position. Ligand choice (e.g., SPhos) improves steric tolerance .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Data-Driven Optimization : Design of Experiments (DoE) models correlate reaction parameters (temperature, catalyst loading) with yield .

Q. What strategies are employed to resolve contradictions in spectroscopic data across research studies?

- Methodology :

- Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with density functional theory (DFT)-predicted chemical shifts .

- Crystallographic Cross-Validation : Overlay experimental X-ray structures with computational models (e.g., Mercury CSD) to confirm substituent orientation .

- Case Example : Discrepancies in NOESY correlations for regiochemistry are resolved via variable-temperature NMR to assess dynamic effects .

Q. How are biological activities (e.g., anticancer potential) systematically evaluated?

- In Vitro Assays :

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Positive controls (e.g., doxorubicin) validate assay conditions.

- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess caspase-3 activation .

- Structure-Activity Relationships (SAR) : Modifying the 5-amino group to sulfonamides or heteroaryl groups enhances cytotoxicity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.